molecular formula C8H16ClNO2S B2724225 3-Cyclopropyl-1,4-thiazepane 1,1-dioxide hydrochloride CAS No. 2138164-22-2

3-Cyclopropyl-1,4-thiazepane 1,1-dioxide hydrochloride

Cat. No. B2724225
CAS RN: 2138164-22-2
M. Wt: 225.73
InChI Key: NRYZDDSOAOJBFW-UHFFFAOYSA-N
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Description

“3-Cyclopropyl-1,4-thiazepane 1,1-dioxide hydrochloride” is a chemical compound with the molecular formula C8H16ClNO2S. It is a powder in physical form . The compound has a molecular weight of 225.73.


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NS.ClH/c1-4-9-8(6-10-5-1)7-2-3-7;/h7-9H,1-6H2;1H . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder in physical form . It has a molecular weight of 225.73. The storage temperature is room temperature .

Scientific Research Applications

Catalytic Reduction Applications The catalytic reduction of α, ω-dihaloalkanes using nickel(I) salen mediator has been explored, highlighting its potential in generating various hydrocarbons through controlled reduction processes. This method allows for the efficient formation of cyclopropane and other hydrocarbons, providing insights into the catalytic potential of nickel(I) salen in organic synthesis (Dahm & Peters, 1996).

Stability and Reactivity of Cyclopropyl Groups Research on gaseous 3-membered ring oxonium and sulphonium ions has contributed to understanding the stability and reactivity of cyclopropyl groups. This work demonstrates the lifetimes and collisional activation spectra of these ions, providing valuable information on their chemical behavior (Levsen et al., 1977).

Ring-Opening Dichlorination The ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes by iodobenzene dichloride showcases a method for introducing chlorine atoms adjacent to donor and acceptor groups. This research broadens the scope of functional group manipulations in cyclopropanes, allowing for more diverse synthetic applications (Garve et al., 2014).

Thiazepane and Thiazine Derivatives Synthesis Studies on the formation and transformation of esters have led to the synthesis of aryl(ou aralkyl ou alcoyl)amino-2-tétrahydro-m-thiazines and their derivatives, highlighting the potential of cyclopropanethione and related compounds in creating novel thiazepane and thiazine derivatives. These compounds have implications in developing new materials and drugs with improved properties (Cherbuliez et al., 1967).

Complexation with Silver(I) The synthesis of novel thiacrown ethers containing alkanone building blocks and their complexation with Silver(I) has been explored. This research demonstrates the ability to create cyclic thioether compounds with specific complexation properties, offering potential applications in materials science and catalysis (Edema et al., 1994).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-cyclopropyl-1,4-thiazepane 1,1-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S.ClH/c10-12(11)5-1-4-9-8(6-12)7-2-3-7;/h7-9H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYZDDSOAOJBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CS(=O)(=O)C1)C2CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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